molecular formula C19H16FNO3 B2859256 Ethyl 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 931313-57-4

Ethyl 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B2859256
CAS RN: 931313-57-4
M. Wt: 325.339
InChI Key: HYIVPDNUXHHFOV-UHFFFAOYSA-N
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Description

This compound is a derivative of quinolone, a type of synthetic antimicrobial agent . Quinolones are known for their broad-spectrum antibacterial activity.


Molecular Structure Analysis

The molecular structure of quinolone derivatives is characterized by a bicyclic system, which includes a benzene ring and a pyridone ring . The specific structure of this compound would depend on the positions and nature of its substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . Without specific information on this compound, it’s difficult to provide an accurate analysis.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is involved in various synthetic chemical reactions. For instance, it undergoes N-alkylation, hydrolysis, and benzylation to produce derivatives with potential applications in medicinal chemistry. These reactions provide insights into the structural and functional versatility of this compound, opening avenues for further research and development in pharmaceuticals and chemical synthesis (Rádl & Kovářová, 1991).

Antibacterial Activity

The compound has been studied for its antibacterial properties. Research indicates that certain derivatives demonstrate significant antibacterial activities, making it a valuable candidate for further exploration in the development of new antibacterial agents (Sheu et al., 1998).

Structure-Activity Relationships

Investigations into the structure-activity relationships of this compound have led to the synthesis of polysubstituted derivatives, which show enhanced antibacterial activity compared to existing treatments. This underscores the potential of this compound in antibiotic drug discovery (Koga et al., 1980).

Synthetic Pathways and Intermediates

The synthesis of Ethyl 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate as an intermediate in the preparation of other chemical compounds is a crucial aspect of its applications. It serves as a stepping stone in the synthesis of more complex molecules, illustrating its significance in organic chemistry (Rádl, 1994).

Regioselectivity in Synthesis

Research on the regioselectivity of reactions involving this compound provides insights into its chemical behavior and potential applications in the synthesis of target-specific molecules. This is particularly relevant in the context of designing drugs with precise mechanisms of action (Batalha et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available sources . As with all chemicals, it should be handled with appropriate safety measures.

properties

IUPAC Name

ethyl 1-benzyl-6-fluoro-4-oxoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3/c1-2-24-19(23)16-12-21(11-13-6-4-3-5-7-13)17-9-8-14(20)10-15(17)18(16)22/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIVPDNUXHHFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

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